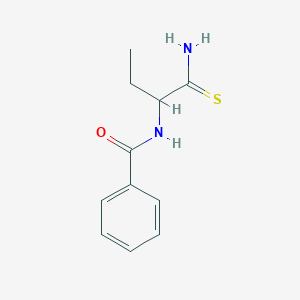

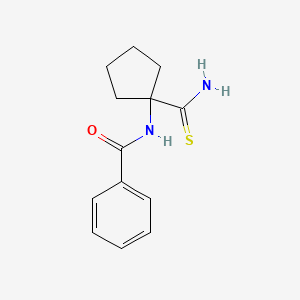

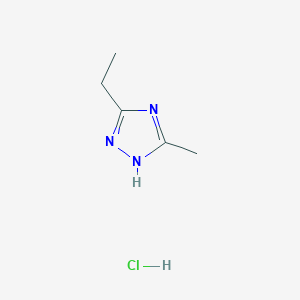

![molecular formula C11H12F2N2O2 B1525486 3-Amino-1-[2-(difluoromethoxy)phenyl]pyrrolidin-2-one CAS No. 1270676-00-0](/img/structure/B1525486.png)

3-Amino-1-[2-(difluoromethoxy)phenyl]pyrrolidin-2-one

Overview

Description

“3-Amino-1-[2-(difluoromethoxy)phenyl]pyrrolidin-2-one” is a chemical compound with the molecular formula C11H12F2N2O2 . It has a molecular weight of 242.23 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H12F2N2O2/c12-11(13)17-9-4-2-1-3-8(9)15-6-5-7(14)10(15)16/h1-4,7,11H,5-6,14H2 . This code provides a detailed description of the molecule’s structure, including the number and arrangement of atoms.Physical And Chemical Properties Analysis

As mentioned earlier, this compound is a powder that is stored at room temperature .Scientific Research Applications

Chemical Synthesis and Reactivity

This compound is part of a broader category of chemicals involved in the synthesis and study of (amino)(carboxy) radicals. For instance, research conducted by Mahoney et al. (2015) explored the synthesis of monomeric (amino)(carboxy) radicals featuring carbonyl substituents with increasing electron-withdrawing properties. These compounds demonstrated significant stability in air, challenging previous assumptions about their high sensitivity. DFT calculations indicated a transition from C-centered radicals to ambidentate C,O-radicals with increased electron-withdrawing properties of the carbonyl substituent, altering the reaction dynamics with dioxygen (Mahoney et al., 2015).

Advanced Materials and Catalysis

In the realm of materials science and catalysis, compounds with similar structures have been synthesized for their potential in creating new materials with unique properties. For example, research on the synthesis of poly-substituted pyridines via C-F bond cleavage of the anionically activated fluoroalkyl group showcased a novel approach to creating materials with potential applications in electronics and pharmacology. This method provided an efficient, noble metal-free synthesis of 2,6-disubstituted 4-amino pyridines, enhancing the diversity of pyridine-based materials (Chen et al., 2010).

Peptide Synthesis and Modification

The compound's framework is also relevant in peptide synthesis and modification. A study by Matsueda and Walter (2009) introduced a novel protecting group, the 3-nitro-2-pyridinesulfenyl (Npys) group, for amino and hydroxyl groups in peptide synthesis. This group's unique properties, such as resistance to certain acids and selective removal under neutral conditions, demonstrate the compound's utility in complex peptide synthesis processes, highlighting its role in advancing peptide chemistry (Matsueda & Walter, 2009).

Organic Chemistry and Functional Molecules

Another aspect of research focuses on the creation of functional molecules through reactions involving amino acids and diketones. De Rosa et al. (2015) investigated the regiochemistry of reactions between amines and trifluoromethyl-β-diketones, yielding gamma-regioisomeric pyridines. This study elucidates the influence of the trifluoromethyl group on the electrophilicity of adjacent carbonyl groups, offering insights into the synthesis of complex organic molecules with precise regiochemical control (De Rosa et al., 2015).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . Specific hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Appropriate safety measures should be taken when handling this compound.

properties

IUPAC Name |

3-amino-1-[2-(difluoromethoxy)phenyl]pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F2N2O2/c12-11(13)17-9-4-2-1-3-8(9)15-6-5-7(14)10(15)16/h1-4,7,11H,5-6,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCEKZXIOKJIYBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)C1N)C2=CC=CC=C2OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

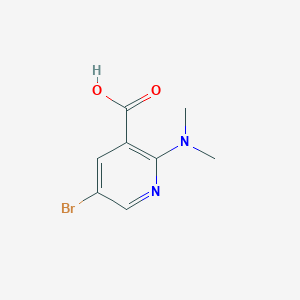

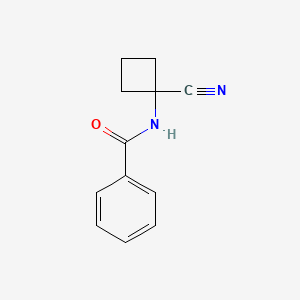

![Methyl 3-[(2-chloropyrimidin-4-yl)oxy]benzoate](/img/structure/B1525405.png)

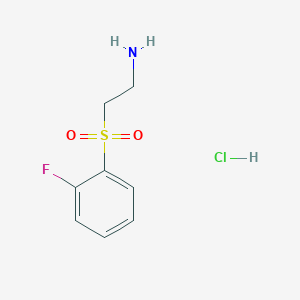

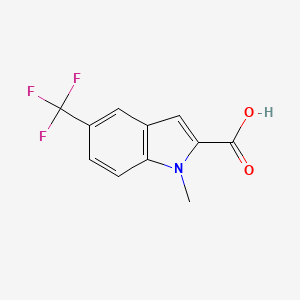

![(5-Bromo-2-{methyl[2-(pyridin-2-yl)ethyl]amino}pyridin-3-yl)methanol](/img/structure/B1525412.png)

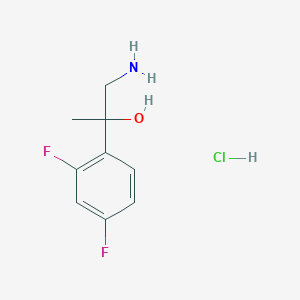

![Thieno[3,2-b]pyridin-6-ylmethanamine](/img/structure/B1525416.png)